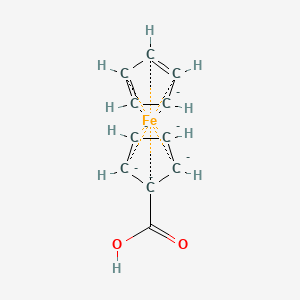
Ferrocene monocarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene monocarboxylic acid is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, which consists of a ferrocene core with a carboxylic acid functional group. This compound is known for its excellent redox properties and is widely used in various scientific and industrial applications .
Métodos De Preparación
Ferrocene monocarboxylic acid can be synthesized through several methods. One common synthetic route involves the acylation of ferrocene with a 2-chlorobenzoyl chloride followed by hydrolysis . Another method involves the use of benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, which results in the formation of the desired compound . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Ferrocene monocarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The acidity of ferrocene carboxylic acid increases significantly upon oxidation to the ferrocenium cation . Common reagents used in these reactions include thionyl chloride, which produces the carboxylic acid anhydride, and other oxidizing agents . Major products formed from these reactions include ferrocenium salts and various substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Ferrocene monocarboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex ferrocene derivatives through various chemical reactions, such as acylation and esterification. For instance, the synthesis of ferrocene-based polymers has been explored for their potential use in catalysis and as functional materials.
Table 1: Synthesis Methods of this compound
Sensor Technology
This compound has been utilized in the development of chemical sensors and biosensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes. The incorporation of ferrocene derivatives into sensor platforms has shown enhanced sensitivity and selectivity.
Case Study: Biosensor Development
A study investigated the application of this compound in a biosensor for glucose detection. The compound was immobilized on carbon nanotubes, enhancing the electron transfer rate and improving the sensor's performance.
Drug Delivery Systems
The role of this compound in drug delivery has been explored, particularly through its interaction with monocarboxylate transporters (MCTs). These transporters facilitate the uptake of drugs into cells, making ferrocene derivatives potential candidates for improving drug bioavailability.
Table 2: Drug Delivery Applications
| Application | Target Drug | Mechanism | Reference |
|---|---|---|---|
| Anticancer Therapy | Salicylic Acid | MCT-mediated transport | |
| Neuropharmacology | Valproic Acid | Enhanced brain delivery |
Material Science
This compound is also being researched for its applications in material science, particularly in creating redox-active materials. Its unique electronic properties enable the development of advanced materials for energy storage devices like batteries and supercapacitors.
Case Study: Energy Storage
Research on ferrocene-based polymers demonstrated their potential as cathode materials in lithium-ion batteries, showing promising electrochemical performance due to their redox-active nature.
Bioconjugation and Peptide Design
The conjugation of this compound with peptides has opened new avenues in biochemistry. These bioconjugates can mimic natural proteins and are useful in studying protein folding and function.
Table 3: Bioconjugate Applications
Mecanismo De Acción
The precise mechanism of action of ferrocene carboxylic acid is not fully elucidated. it is believed that the carboxy ligand binds to the ferrocene molecules, forming a stable complex. This complex engages with other molecules, including proteins, to facilitate various reactions . In electrocatalytic applications, ferrocene carboxylic acid promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .
Comparación Con Compuestos Similares
Ferrocene monocarboxylic acid can be compared with other similar compounds such as 1,1’-ferrocenedicarboxylic acid and ferrocenemonocarboxylic acid . These compounds share similar structural features but differ in the number and position of carboxylic acid groups. This compound is unique due to its specific redox properties and its ability to form stable complexes with various molecules, making it highly versatile in scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H10FeO2-6 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1; |
Clave InChI |
ZJYYFGVNIWNYII-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe] |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe] |
Sinónimos |
ferrocene carboxylic acid ferrocenecarboxylic acid ferrocenecarboxylic acid, 59Fe-labeled ferrocenemonocarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















